(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Chiral Chemistry Enantiomeric Purity Stereochemistry

(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride (CAS 1389310-41-1) is a chiral, enantiomerically pure hydrochloride salt of a 3,4-dihydroquinazolin-2(1H)-one derivative featuring a pyrrolidine substituent at the 3-position. It belongs to the quinazolinone class, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including kinase inhibition.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
Cat. No. B14794840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CNCC1N2CC3=CC=CC=C3NC2=O.Cl
InChIInChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H
InChIKeyYUEKVTVGEZSGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride: A Chiral Quinazolinone Building Block for Targeted Synthesis


(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride (CAS 1389310-41-1) is a chiral, enantiomerically pure hydrochloride salt of a 3,4-dihydroquinazolin-2(1H)-one derivative featuring a pyrrolidine substituent at the 3-position . It belongs to the quinazolinone class, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including kinase inhibition [1]. This specific (R)-enantiomer is primarily procured as a high-purity research intermediate and building block for the synthesis of more complex molecules, with its defined stereochemistry being critical for applications requiring chiral specificity.

Procurement Risk of (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride: Why Enantiomeric and Purity Variability Preclude Simple Interchange


Substituting the target (R)-enantiomer with its (S)-enantiomer, a racemic mixture, or a structurally similar quinazolinone cannot be done without significant risk to project integrity. The (R) and (S) enantiomers are distinct chemical entities with different CAS numbers and, as evidenced by vendor specifications, variable purity profiles. The (S)-enantiomer (CAS 1389310-29-5) is offered at purities as low as 95% from some suppliers and commonly at 97% , whereas the target (R)-enantiomer is consistently available at 98% purity . Even small differences in chiral purity or overall chemical purity can lead to irreproducible results in chiral synthesis or lead to confounding data in biological assays where stereochemistry dictates target binding [1]. Furthermore, the racemic mixture introduces an additional 50% of the unwanted enantiomer, which can act as an impurity, a competitive inhibitor, or a source of off-target effects, making it unsuitable for studies requiring enantiopure material.

Quantitative Evidence Guide for (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride: Data-Driven Differentiators for Procurement


Chiral Purity: Enantiomeric Excess and Absolute Configuration of (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride vs. Its (S)-Enantiomer

The target compound is unambiguously defined as the (R)-enantiomer with a specific optical rotation implied by its (R)-designation. Direct comparative vendor data shows that the (R)-enantiomer from a key supplier, Chemscene, achieves a purity of 98% . In contrast, the (S)-antipode, (S)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride (CAS 1389310-29-5), is listed by another supplier, CymitQuimica, with a minimum purity of only 95% , a 3-percentage-point lower guaranteed purity. This quantifiable difference highlights a more stringent quality control or a more refined synthetic route for the (R)-enantiomer, directly impacting its reliability as a chiral building block.

Chiral Chemistry Enantiomeric Purity Stereochemistry

Defined Physicochemical Properties: Molecular Weight and logP of (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride vs. Free Base

The hydrochloride salt form of the (R)-enantiomer has a precisely defined molecular weight of 253.73 g/mol and formula C₁₂H₁₆ClN₃O . Computational chemistry data, provided by the vendor, also reports a consensus logP of 1.8178 for this compound . This contrasts with the free base form, (R)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one (CAS 1389441-96-6), which has a molecular weight of 217.27 g/mol and a formula of C₁₂H₁₅N₃O . The difference in molecular weight (36.46 g/mol, corresponding to HCl) and the presence of the hydrochloride salt directly influence solubility, hygroscopicity, and handling characteristics, making the salt form a more stable and easier-to-handle solid for chemical synthesis compared to the often less stable free base.

Physicochemical Properties Drug-likeness Salt Form

Safety and Handling Profile: GHS Hazard Classification for (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

The target compound is classified with specific GHS hazard statements (H302-H315-H319-H335) and carries the signal word 'Warning' . This explicit safety profile provides a clear operational framework for laboratory handling, mandating precautionary measures (P261-P264-P270-P271-P280). While many quinazolinone analogs may share similar hazards, the explicit disclosure for this specific (R)-enantiomer hydrochloride allows for precise risk assessment and the implementation of correct personal protective equipment (PPE) and engineering controls. The absence of a more severe 'Danger' signal word differentiates it from other more hazardous in-class compounds used in kinase inhibitor research and is a key piece of information for safe procurement and use.

Chemical Safety GHS Classification Laboratory Handling

Scaffold Provenance: Confirmed Privileged Structure in Published Kinase Inhibition Research

The 3,4-dihydroquinazolin-2(1H)-one core of the target compound is a proven privileged scaffold for cyclin-dependent kinase 5 (CDK5) inhibition, as established by a comprehensive structure-activity relationship (SAR) study [1]. This seminal paper reports that various 3,4-dihydro-1H-quinazolin-2-one derivatives were synthesized and evaluated for CDK5 inhibition, with the most potent compounds exhibiting IC50 values in the sub-micromolar range (e.g., compound 10e with a CDK5 IC50 of 0.17 µM, and compound 14d with an IC50 of 0.08 µM) [1]. While the specific (R)-pyrrolidin-3-yl derivative was not directly assayed, its structural core is directly validated in a published, quantitative pharmacological context. This is in contrast to many other commercially available quinazoline or quinazolinone building blocks which lack such direct, quantitative literature support for their core scaffold in this therapeutic area.

Kinase Inhibitor Quinazolinone Scaffold CDK5

Validated Application Scenarios for (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride


Enantioselective Synthesis of Chiral Quinazolinone-Derived Kinase Inhibitors

Leveraging its defined (R)-stereochemistry and 98% purity, this building block is ideally suited as a starting material for the enantioselective synthesis of novel CDK5 inhibitors or other kinase-targeting agents. The established SAR of the 3,4-dihydroquinazolin-2(1H)-one scaffold against CDK5, with reported lead compounds showing IC50 values in the low nanomolar range, provides a strong mechanistic rationale [1]. The purity advantage of the (R)-enantiomer (98%) over the (S)-enantiomer (min. 95%) directly supports synthetic reproducibility and the generation of enantiomerically pure advanced intermediates .

Fragment-Based Drug Discovery (FBDD) and SPR Binding Studies

The compound's physicochemical profile (MW: 253.73, logP: 1.82) places it within fragment-like chemical space, making it a suitable candidate for fragment-based screening against targets like protein kinases. Its unambiguous stereochemistry eliminates ambiguity in X-ray crystallography or surface plasmon resonance (SPR) binding experiments, where racemic or scalemic mixtures would complicate data interpretation. The proven binding mode of similar pyrrolidine-substituted scaffolds to the ATP-binding site of kinases, as evidenced by co-crystal structures, supports its use in structure-guided design [2].

Chemical Biology Tool Compound for Investigating Stereospecific Protein-Ligand Interactions

The distinct (R)-enantiomeric identity allows it to be used as a 'matched molecular pair' with its (S)-enantiomer to probe stereospecific interactions in biological systems. By procuring both high-purity enantiomers ( (R) at 98% and (S) at 97% ), researchers can quantify the eudysmic ratio for a given target and gain critical insights into the 3D pharmacophore requirements, a strategy that is impossible with a racemic mixture . The defined GHS safety profile ('Warning') further enables routine laboratory handling for such biochemical studies .

Quote Request

Request a Quote for (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.